molecular formula C13H23N3O2 B12763583 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate CAS No. 457074-01-0

3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate

Cat. No.: B12763583
CAS No.: 457074-01-0
M. Wt: 253.34 g/mol
InChI Key: RVNLVECYTMCMTN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is a synthetic organic compound featuring an imidazole ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the propyl group.

    Carbamate Formation: The carbamate group is introduced by reacting the imidazole derivative with an appropriate isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in biological systems.

Medicine

Medically, this compound has potential applications as a drug candidate. The imidazole ring is a known pharmacophore, and the carbamate group can enhance the compound’s stability and bioavailability.

Industry

Industrially, this compound can be used in the synthesis of polymers and other materials, leveraging its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carbamate group can form hydrogen bonds and other interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: The parent compound of the imidazole ring.

    Carbamazepine: A drug with a carbamate group.

Uniqueness

3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate is unique due to the combination of the imidazole ring and the carbamate group, which provides a distinct set of chemical and biological properties not found in simpler imidazole or carbamate compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

457074-01-0

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate

InChI

InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

RVNLVECYTMCMTN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1

Canonical SMILES

CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.